molecular formula C15H10ClNOS B11675511 (2E)-2-{[(4-chlorophenyl)amino]methylidene}-1-benzothiophen-3(2H)-one

(2E)-2-{[(4-chlorophenyl)amino]methylidene}-1-benzothiophen-3(2H)-one

Cat. No.: B11675511
M. Wt: 287.8 g/mol
InChI Key: LPCYVXGWZNRNAC-UHFFFAOYSA-N
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Description

(2E)-2-{[(4-CHLOROPHENYL)AMINO]METHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE is a synthetic organic compound that belongs to the class of benzothiophenes This compound is characterized by the presence of a chlorophenyl group, an aminomethylidene group, and a dihydrobenzothiophenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-{[(4-CHLOROPHENYL)AMINO]METHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE typically involves the condensation of 4-chloroaniline with 2,3-dihydro-1-benzothiophen-3-one under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-{[(4-CHLOROPHENYL)AMINO]METHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted benzothiophenes.

Scientific Research Applications

(2E)-2-{[(4-CHLOROPHENYL)AMINO]METHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials, such as polymers or dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2E)-2-{[(4-CHLOROPHENYL)AMINO]METHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical effects. The exact pathways involved can vary, but typically include binding to active sites, inhibition of enzyme activity, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-2-{[(4-METHOXYPHENYL)AMINO]METHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE
  • (2E)-2-{[(4-FLUOROPHENYL)AMINO]METHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE
  • (2E)-2-{[(4-BROMOPHENYL)AMINO]METHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE

Uniqueness

(2E)-2-{[(4-CHLOROPHENYL)AMINO]METHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE is unique due to the presence of the chlorophenyl group, which can impart distinct chemical and biological properties compared to its analogs. The chlorine atom can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C15H10ClNOS

Molecular Weight

287.8 g/mol

IUPAC Name

2-[(4-chlorophenyl)iminomethyl]-1-benzothiophen-3-ol

InChI

InChI=1S/C15H10ClNOS/c16-10-5-7-11(8-6-10)17-9-14-15(18)12-3-1-2-4-13(12)19-14/h1-9,18H

InChI Key

LPCYVXGWZNRNAC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C=NC3=CC=C(C=C3)Cl)O

Origin of Product

United States

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